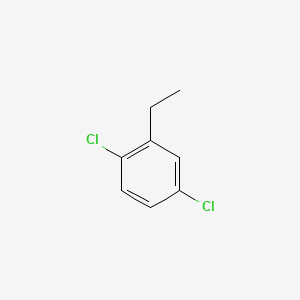

1,4-Dichloro-2-ethylbenzene

Description

Historical Trajectories in Halogenated Benzene (B151609) Research

The journey into halogenated benzenes began in the 19th century with the first synthesis of chlorobenzene (B131634). The subsequent development of electrophilic aromatic substitution reactions, particularly the Friedel-Crafts reactions, paved the way for the preparation of a vast array of chlorinated and alkylated benzene derivatives. oup.commdpi.comnyu.edu The dichlorobenzenes were first described in the latter half of the 19th century, with the 1,4-isomer being the most readily isolated. ugent.be The synthesis of more complex derivatives, such as those containing both chloro and ethyl substituents, followed as the understanding of directing effects in electrophilic substitution reactions matured. These early investigations laid the groundwork for the controlled synthesis of specific isomers like 1,4-Dichloro-2-ethylbenzene.

Contemporary Significance of Dichloroethylbenzene Isomers

Isomers of dichlorobenzene and its derivatives are of significant interest in modern chemical research. Molecules with the same chemical formula but different arrangements of atoms can exhibit markedly different physical, chemical, and biological properties. The specific positioning of the chlorine atoms and the ethyl group in this compound influences its polarity, reactivity, and steric hindrance, making it a distinct entity from its isomers such as 2,4-dichloro-1-ethylbenzene. nih.gov This isomeric specificity is critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure. Furthermore, the separation and identification of such isomers present a considerable challenge in analytical chemistry, driving the development of advanced chromatographic and spectroscopic techniques.

Unexplored Facets and Research Gaps Pertaining to this compound

Despite the foundational knowledge of halogenated benzenes, this compound remains a compound with many unexplored facets. There is a general lack of comprehensive toxicological data for many individual chlorinated compounds, and this compound is no exception. ethz.ch While the metabolism of simpler compounds like ethylbenzene (B125841) and dichlorobenzenes has been studied, the specific metabolic fate of this hybrid structure is not well-documented. usgs.govinchem.orgiarc.fr Furthermore, while its potential as a synthetic intermediate is recognized, a broader exploration of its applications in the synthesis of novel materials and biologically active molecules is warranted. Identifying and filling these research gaps is crucial for a complete understanding of this compound's properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

54484-63-8 |

|---|---|

Molecular Formula |

C8H8Cl2 |

Molecular Weight |

175.05 g/mol |

IUPAC Name |

1,4-dichloro-2-ethylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |

InChI Key |

PZPSDDYNMXBZOA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of 1,4 Dichloro 2 Ethylbenzene

The physical and chemical properties of 1,4-Dichloro-2-ethylbenzene are fundamental to its handling, reactivity, and applications. These properties are determined by its molecular structure, which features a benzene (B151609) ring substituted with two chlorine atoms in a para arrangement and an ethyl group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂ | cdc.gov |

| Molecular Weight | 175.06 g/mol | cdc.gov |

| CAS Number | 54484-63-8 | cdc.gov |

| Melting Point | -61 °C | |

| Boiling Point | 216 °C | |

| IUPAC Name | This compound | |

| Synonyms | 2,5-Dichloroethylbenzene |

Synthesis and Manufacturing

The synthesis of 1,4-Dichloro-2-ethylbenzene can be approached through several established organic chemistry reactions. A common strategy involves the electrophilic substitution of a pre-functionalized benzene (B151609) ring.

One potential route is the Friedel-Crafts ethylation of 1,4-dichlorobenzene (B42874). In this reaction, 1,4-dichlorobenzene is reacted with an ethylating agent, such as ethyl chloride or ethanol (B145695), in the presence of a Lewis acid catalyst like aluminum chloride. The two chlorine atoms on the benzene ring are ortho, para-directing; however, the ethyl group will preferentially add to the less sterically hindered position, which is ortho to one of the chlorine atoms, yielding the desired product.

Another approach involves the chlorination of ethylbenzene (B125841). Direct chlorination of ethylbenzene with chlorine gas and a Lewis acid catalyst typically leads to a mixture of isomers. However, a patent describes a method for the side-chain chlorination of ethyldichlorobenzenes, which could be adapted to produce the target molecule.

A documented synthesis of a derivative, 1,4-dichloro-2-ethyl-5-nitrobenzene, starts from 1-(2,5-dichlorophenyl)ethan-1-one. This starting material is first reduced to the corresponding alcohol, which is then further reduced to this compound. Subsequent nitration affords the nitro-derivative. This multi-step synthesis highlights a pathway to access this specific substitution pattern.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions and Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction on a substituted benzene, such as 1,4-dichloro-2-ethylbenzene, are determined by the electronic properties of the existing substituents.

The substituents on this compound have competing effects:

Ethyl Group (-CH₂CH₃): This is an alkyl group, which acts as an activating group through an inductive effect, donating electron density to the ring and making it more nucleophilic. libretexts.org It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.orglibretexts.org

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, making the ring less reactive than benzene itself. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (the sigma complex) when the attack occurs at these positions. libretexts.orglibretexts.org

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

The ethyl group at C2 directs to positions C3 (ortho) and C6 (para).

The chloro group at C1 directs to position C6 (ortho).

The chloro group at C4 directs to positions C3 and C5 (ortho).

The directing effects are strongly reinforced at positions C3 and C6. The activating nature of the ethyl group suggests these positions will be the most reactive. Steric hindrance between the ethyl group at C2 and an incoming electrophile at C3 may lead to a preference for substitution at the C6 position. For example, the nitration of 1,4-dichlorobenzene (B42874) yields 1,4-dichloro-2-nitrobenzene (B41259), demonstrating substitution ortho to one chlorine atom. wikipedia.org Similarly, chlorination of ethylbenzene (B125841) in the presence of a Lewis acid like iron(III) chloride results in a mixture of o- and p-chloroethylbenzene. smolecule.com

| Substituent | Position | Electronic Effect | Directing Effect | Target Positions on this compound |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C2 | Activating (Inductive Donation) | Ortho, Para | C3, C6 |

| Chloro (-Cl) | C1 | Deactivating (Inductive Withdrawal) | Ortho, Para | C6 |

| Chloro (-Cl) | C4 | Deactivating (Inductive Withdrawal) | Ortho, Para | C3, C5 |

Nucleophilic Aromatic Substitution Pathways in Dichlorinated Systems

Aryl halides like this compound are generally resistant to nucleophilic aromatic substitution (SNAr). This low reactivity is because the carbon-halogen bond has partial double-bond character, and the electron-rich nature of the benzene ring repels nucleophiles. govtpgcdatia.ac.in For SNAr to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org

This compound lacks such strong activating groups; the ethyl group is in fact electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, substitution of one of the chlorine atoms requires one of two general approaches:

Forcing Conditions: Reactions with potent nucleophiles, such as sodium hydroxide, can occur but demand extremely high temperatures (e.g., above 350 °C) and pressures. libretexts.org Under such conditions, the reaction may proceed through a highly reactive benzyne (B1209423) intermediate via an elimination-addition mechanism. govtpgcdatia.ac.in

Transition Metal Activation: A more controlled pathway involves the coordination of the aromatic ring to a transition metal cation, such as (η⁵-cyclopentadienyl)iron(II) ([CpFe]⁺). researchgate.netacs.org The metal fragment is strongly electron-withdrawing, which activates the entire dichlorobenzene ring for nucleophilic attack. researchgate.net Studies on η⁶-dichlorobenzene-η⁵-cyclopentadienyliron hexafluorophosphate (B91526) complexes show that the chlorine atoms can be displaced by a variety of nucleophiles under relatively mild conditions. researchgate.netislandscholar.caacs.org Depending on the stoichiometry and the nucleophile, either mono- or di-substitution can be achieved. islandscholar.ca

| Nucleophile Type | Example Nucleophile | Substitution Product Type | Reference |

|---|---|---|---|

| Oxygen Nucleophiles | Phenoxide (PhO⁻), Methoxide (MeO⁻) | Aryl Ethers | islandscholar.caacs.org |

| Sulfur Nucleophiles | p-Thiocresol (p-MeC₆H₄SH) | Aryl Thioethers | islandscholar.ca |

| Nitrogen Nucleophiles | Amines (NH₃, MeNH₂), Prolinol | Anilines, N-Aryl Amines | islandscholar.caacs.org |

| Carbon Nucleophiles | Enolates (from diethyl malonate) | Aryl-Carbon Bonded Compounds | islandscholar.ca |

Radical-Mediated Transformations and Oxidative Processes

The ethyl group of this compound is susceptible to radical-mediated reactions, particularly at the benzylic position (the carbon atom attached to the benzene ring). The C-H bonds at this position are weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. oregonstate.eduyoutube.com

Benzylic Oxidation: A common transformation is the oxidation of the ethyl group. This can be achieved using various oxidizing agents, often in the presence of metal catalysts. researchgate.netgrafiati.com The reaction typically converts the ethylbenzene derivative into the corresponding acetophenone (B1666503) derivative. For this compound, the expected product of benzylic oxidation is 1-(2,5-dichlorophenyl)ethanone. Research on closely related substrates, such as 1-chloro-4-ethylbenzene, shows efficient conversion to 1-(4-chlorophenyl)ethanone using catalysts like vanadocene dichloride with tert-butyl hydroperoxide as the oxidant. rsc.org Other catalytic systems for ethylbenzene oxidation utilize metals like cobalt and manganese. researchgate.netscilit.comthieme-connect.de

| Substrate | Catalyst System | Oxidant | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethylbenzene | Vanadocene Dichloride (Cp₂VCl₂) | tert-Butyl Hydroperoxide (TBHP) | Acetophenone | 90% | rsc.org |

| 1-Chloro-4-ethylbenzene | Vanadocene Dichloride (Cp₂VCl₂) | tert-Butyl Hydroperoxide (TBHP) | 1-(4-Chlorophenyl)ethanone | 86% | rsc.org |

| 1-Ethyl-4-fluorobenzene | Vanadocene Dichloride (Cp₂VCl₂) | tert-Butyl Hydroperoxide (TBHP) | 1-(4-Fluorophenyl)ethanone | 91% | rsc.org |

| Ethylbenzene | Cobalt/Bromide ions | O₂ | Acetophenone | 74% Selectivity | thieme-connect.de |

Side-Chain Halogenation: In contrast to the ring halogenation that occurs with electrophilic aromatic substitution, radical-mediated halogenation occurs on the alkyl side chain. This reaction is typically initiated by UV light, which generates halogen radicals. smolecule.comlibretexts.org These radicals preferentially abstract a hydrogen atom from the benzylic position, leading to the formation of 1,4-dichloro-2-(1-haloethyl)benzene.

Photochemical Reactivity and Light-Induced Reactions

The photochemical reactivity of dichlorobenzenes has been investigated, primarily in the context of environmental degradation. nih.govnih.gov When subjected to ultraviolet (UV) radiation, especially in the presence of highly reactive species, this compound can undergo degradation.

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, generate highly reactive hydroxyl radicals (•OH). nih.gov These radicals can attack the aromatic ring, initiating a cascade of reactions that leads to its breakdown. Studies on ortho-dichlorobenzene (o-DCB) show that this process results in the formation of hydroxylated intermediates like dichlorophenols, followed by ring-opening to yield smaller carboxylic acids (e.g., formic acid, acetic acid) and eventual mineralization to CO₂, H₂O, and HCl. nih.gov

Photocatalysis using semiconductors like titanium dioxide (TiO₂) or vanadium pentoxide (V₂O₅) under UV or visible light is another effective method for degrading dichlorobenzenes. rsc.orgpku.edu.cn The photocatalyst absorbs light energy, generating electron-hole pairs that produce reactive oxygen species, which then decompose the organic molecule. rsc.org Research on the photolysis of dichlorobenzenes in water ice has also shown that dehalogenation and coupling reactions can occur, potentially forming more complex and toxic pollutants. nih.gov

Catalytic Conversions and Their Underlying Reaction Mechanisms

Catalysis plays a pivotal role in mediating the reactivity of this compound, enabling transformations that would otherwise be difficult. The underlying mechanisms depend on the type of reaction being catalyzed.

Catalytic Electrophilic Substitution: As discussed in section 4.1, Lewis acids like FeCl₃ or AlCl₃ are used to catalyze electrophilic halogenation or Friedel-Crafts reactions. The catalyst functions by coordinating to the electrophile, making it more reactive towards the aromatic ring. smolecule.com

Catalytic Oxidation: The oxidation of the ethyl side chain is frequently catalyzed by transition metal complexes. researchgate.netrsc.org The mechanism often involves the catalyst facilitating the decomposition of an oxidant (like a hydroperoxide) to generate radicals. For instance, in the Cp₂VCl₂/TBHP system, the vanadium center is believed to interact with the hydroperoxide to generate a tert-butoxyl or peroxyl radical, which then abstracts a benzylic hydrogen to initiate the oxidation chain reaction. rsc.org

Catalytic Nucleophilic Substitution: As detailed in section 4.2, transition metals can dramatically alter the reactivity profile for nucleophilic substitution. The mechanism of SNAr on a metal-complexed dichlorobenzene involves the nucleophile attacking the electron-poor ring to form a stable anionic intermediate (a Meisenheimer-type complex), which is stabilized by the metal fragment. libretexts.org Subsequent elimination of a chloride ion yields the substituted product. researchgate.netacs.org

Catalytic Reduction/Dehalogenation: While not a reaction of the title compound itself, related catalytic processes are informative. For example, the reduction of the alkyne group in 1,4-dichloro-2-ethynylbenzene (B1354606) to an ethyl group is accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). smolecule.com This highlights a common method for modifying side chains. Catalytic hydrodechlorination is also a known process for removing chlorine atoms from aromatic rings, typically using catalysts like palladium or nickel.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries and electronic properties. nist.gov For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and stability of a molecule. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

While specific DFT and HOMO/LUMO analyses for this compound are not extensively available in the reviewed public literature, the principles of such analyses are well-documented for related aromatic compounds. For instance, studies on other chlorinated benzene derivatives often show that the presence of chlorine atoms can lower the energy of the molecular orbitals due to their electronegativity. The ethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO. The interplay of these substituent effects would determine the ultimate electronic structure and reactivity of this compound.

Table 1: Representative Data from Quantum Chemical Calculations for Aromatic Compounds

| Property | Representative Value/Observation | Significance |

| Optimized Geometry | Specific bond lengths (e.g., C-C, C-H, C-Cl) and angles determined. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Typically negative values (e.g., -6 to -9 eV). | Indicates the energy of the outermost electrons and ionization potential. |

| LUMO Energy | Typically negative or small positive values (e.g., -1 to 1 eV). | Indicates the energy of the lowest available electron state and electron affinity. |

| HOMO-LUMO Gap | Typically in the range of 4 to 8 eV for stable molecules. | Relates to chemical stability, reactivity, and electronic transitions. nih.gov |

Note: The values in this table are representative and intended to illustrate the type of data obtained from quantum chemical calculations. Specific calculated values for this compound would require a dedicated computational study.

Reaction Pathway Modeling and Transition State Theory for Kinetic Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction, which illustrates the energy of the system as it progresses from reactants to products. Key features of the potential energy surface include energy minima, corresponding to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.

Transition State Theory (TST) provides a framework for calculating the rate of a chemical reaction based on the properties of the transition state. By determining the energy of the transition state relative to the reactants (the activation energy), it is possible to predict the reaction rate constant. This type of analysis is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For example, a computational study of the reaction of ethylbenzene with the hydroxyl radical (•OH), a key atmospheric oxidant, has detailed the various possible reaction pathways, including hydrogen abstraction from the ethyl group and OH addition to the aromatic ring. mdpi.com A similar approach could be applied to this compound to understand its degradation pathways in the environment or its reactivity in synthetic processes. Such a study would identify the most likely sites of attack and the relative rates of different reactions.

Although specific reaction pathway modeling and transition state theory analyses for this compound are not readily found in the surveyed literature, the established methodologies provide a clear blueprint for how such studies would be conducted.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in the prediction and interpretation of various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. uobasrah.edu.iq

Infrared (IR) Spectroscopy: Theoretical frequency calculations, typically performed using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated IR spectrum with the experimental spectrum, chemists can confidently assign the observed absorption bands to specific molecular motions. usda.gov For this compound, this would allow for the identification of characteristic vibrations of the substituted benzene ring and the ethyl group. The PubChem database provides an experimental vapor phase IR spectrum for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can also predict the chemical shifts of atoms in an NMR spectrum (e.g., ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can aid in the assignment of signals in experimental NMR spectra and can be particularly useful for distinguishing between isomers.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Data Source | Key Features |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | Provides information on the mass-to-charge ratio of the molecule and its fragments, aiding in identification. nist.gov |

| Infrared (IR) Spectrum (Vapor Phase) | John Wiley & Sons, Inc. (via PubChem) | Shows absorption bands corresponding to the vibrational modes of the molecule. nih.gov |

Note: While experimental data is available, detailed computational prediction and interpretation for this compound would require specific theoretical studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The ethyl group can rotate around the C-C bond connecting it to the benzene ring, leading to different spatial arrangements (conformers). MD simulations can reveal the relative energies of these conformers and the energy barriers between them, providing insight into the molecule's flexibility and the most populated conformations at a given temperature. cdnsciencepub.com

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a collection of this compound molecules, one can investigate how they pack together in the liquid or solid state and the nature of the non-covalent interactions (e.g., van der Waals forces, pi-stacking) that govern their aggregation.

While specific molecular dynamics simulation studies for this compound are not found in the reviewed literature, studies on similar molecules demonstrate the power of this technique. For instance, a computational study on a related molecule, 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, utilized computational methods to analyze intermolecular contacts in the crystal structure. grafiati.com

Table 3: Illustrative Data Obtainable from Molecular Dynamics Simulations of this compound

| Parameter | Illustrative Information | Significance |

| Dihedral Angle Distribution (C-C-C-C of ethyl group) | A plot showing the probability of different rotational angles. | Reveals the preferred conformations of the ethyl group relative to the benzene ring. |

| Radial Distribution Functions | Plots showing the probability of finding another molecule at a certain distance. | Describes the local ordering and packing of molecules in a condensed phase. |

| Intermolecular Interaction Energies | Calculated energies of interaction between pairs or groups of molecules. | Quantifies the strength of non-covalent forces holding the molecules together. |

Note: This table is illustrative of the data that would be generated from a molecular dynamics study and does not represent published data for this compound.

Metabolism and Biological Fate

The metabolic pathway of 1,4-Dichloro-2-ethylbenzene has not been explicitly studied in detail. However, by examining the metabolism of its constituent parts, ethylbenzene (B125841) and dichlorobenzenes, a probable metabolic fate can be postulated.

The metabolism of ethylbenzene primarily occurs via oxidation of the ethyl side chain. usgs.govinchem.org The major initial step is the hydroxylation of the benzylic carbon to form 1-phenylethanol. This alcohol can then be further oxidized to acetophenone (B1666503) and subsequently to mandelic acid and phenylglyoxylic acid, which are then excreted. usgs.gov

The biodegradation of 1,4-dichlorobenzene (B42874) under aerobic conditions is initiated by a dioxygenase enzyme that attacks the aromatic ring. iarc.fr This leads to the formation of a dichlorinated catechol, which then undergoes ring cleavage. iarc.fr Under anaerobic conditions, reductive dechlorination can occur, where a chlorine atom is replaced by a hydrogen atom. iarc.fr

Based on these established pathways, the metabolism of this compound in biological systems is likely to proceed through two main routes:

Side-chain oxidation: Similar to ethylbenzene, the ethyl group of this compound is expected to be a primary site of metabolic attack, leading to the formation of corresponding alcohols, ketones, and carboxylic acids.

Aromatic ring hydroxylation: The aromatic ring could be hydroxylated by cytochrome P450 enzymes, leading to the formation of various dichlorinated and ethylated phenol (B47542) derivatives.

The presence of the chlorine atoms may influence the rate and regioselectivity of these metabolic transformations. Further in vitro and in vivo studies are necessary to fully elucidate the specific metabolites and the enzymes involved in the biotransformation of this compound.

Environmental Chemistry and Degradation Pathways

Biotic Transformation and Biodegradation Processes: Aerobic and Anaerobic Conditions

Microbial activity plays a significant role in the breakdown of 1,4-dichloro-2-ethylbenzene in the environment. These processes can occur in the presence (aerobic) or absence (anaerobic) of oxygen.

Aerobic Conditions: Under aerobic conditions, certain bacteria can use this compound as a source of carbon and energy. asm.orgnih.gov The initial step in this process is typically carried out by enzymes called dioxygenases, which insert oxygen atoms into the benzene (B151609) ring. nih.govnih.gov This leads to the formation of intermediates like chlorocatechols, which are then further broken down through various metabolic pathways, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and chloride ions). nih.govnih.gov Strains of bacteria, such as Alcaligenes sp. and Xanthobacter flavus, have been identified as capable of degrading 1,4-dichlorobenzene (B42874). asm.orgnih.govnih.gov

Anaerobic Conditions: In environments without oxygen, a different set of microbes and degradation pathways are active. The primary mechanism for the breakdown of highly chlorinated benzenes under anaerobic conditions is reductive dechlorination. nih.govmicrobe.compsu.edu In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This leads to the formation of less chlorinated compounds. For this compound, this would result in the formation of monochlorobenzene and eventually benzene. acs.orgacs.orgethz.ch Studies have shown that various dichlorobenzene isomers can be reductively dechlorinated, although the rates can differ, with 1,4-dichlorobenzene often being the most slowly degraded isomer. acs.orgdtic.mildtic.mil

Identification of Degradation Metabolites and Intermediates

Identifying the intermediate compounds formed during the degradation of this compound is key to fully understanding its environmental fate.

Under aerobic conditions, the degradation of 1,4-dichlorobenzene has been shown to proceed through the formation of specific intermediates. For example, Alcaligenes sp. strain A175 degrades 1,4-dichlorobenzene, leading to the detection of 3,6-dichlorocatechol (B1212381) and (2,5-dichloro)muconic acid. asm.orgnih.gov The proposed pathway involves initial attack by dioxygenases, followed by ring cleavage. nih.gov

Under anaerobic conditions, the primary metabolites are less chlorinated compounds. The reductive dechlorination of dichlorobenzene isomers, including 1,4-dichlorobenzene, produces monochlorobenzene as a major intermediate. acs.orgacs.orgoup.com Further degradation can then lead to the formation of benzene. acs.orgacs.org In some cases, small amounts of other compounds like toluene (B28343) have also been detected. acs.org

A summary of key degradation metabolites is presented in the table below.

| Degradation Condition | Key Intermediates/Metabolites |

| Aerobic | 3,6-Dichlorocatechol, (2,5-Dichloro)muconic acid asm.orgnih.gov |

| Anaerobic | Monochlorobenzene, Benzene acs.orgacs.orgoup.com |

Application of Compound-Specific Isotope Analysis (CSIA) for Tracing Degradation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the degradation of contaminants like this compound in the environment. abas.orgenviro.wiki This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within the contaminant molecules. tersusenv.com

During biodegradation, microbes often preferentially break down molecules containing the lighter isotope, leading to an enrichment of the heavier isotope in the remaining contaminant pool. tersusenv.com By measuring this isotopic "fingerprint," scientists can:

Confirm Biodegradation: A significant enrichment in the heavier isotope of this compound in a contaminated area compared to its source is strong evidence that biodegradation is occurring. nih.gov

Distinguish Degradation Pathways: Different degradation mechanisms (e.g., aerobic vs. anaerobic) can result in different degrees of isotope fractionation. acs.org For instance, anaerobic degradation of 1,4-dichlorobenzene has been shown to cause significant carbon isotope fractionation, while aerobic degradation results in a much weaker fractionation effect. nih.govacs.orgnih.govub.edu This allows researchers to infer the dominant degradation process at a site. acs.orgnih.govub.edu

Quantify Degradation: By using mathematical models like the Rayleigh equation, the extent of degradation can be estimated based on the change in isotopic composition. nih.govnih.gov

CSIA provides a more robust assessment of contaminant degradation than simply measuring concentration changes, which can be influenced by physical processes like dilution. abas.org It has been successfully applied to investigate the natural attenuation of chlorinated benzenes at contaminated sites. nih.govmdpi.com

Role as Synthetic Intermediates in the Production of Fine Chemicals

An intermediate is a molecule formed from reactants that then reacts further to produce the final product. In multi-step syntheses, intermediates are crucial stepping stones. This compound serves as a key intermediate in the production of various fine chemicals, which are pure, single substances produced in limited quantities for specialized uses. The reactivity of its chlorine atoms, which can be substituted, and the potential for modification of the ethyl group, make it a valuable precursor. ontosight.ai

Analogous dichlorinated aromatic compounds are widely used as intermediates in the synthesis of agrochemicals (like pesticides and herbicides), pharmaceuticals, and pigments. ontosight.aiontosight.ai For instance, the related compound 1,4-dichloro-2-nitrobenzene (B41259) is a well-established precursor to dyes and pigments. wikipedia.org Following similar reaction pathways, this compound can be utilized in the manufacturing of specialized azo-dyes. google.com The synthesis involves diazotization and coupling reactions where the dichlorinated ring structure forms the core of the final dye molecule, influencing its color and stability.

Table 1: Potential Fine Chemical Production from Dichlorobenzene Intermediates

| Fine Chemical Class | Intermediate Type | Example Application |

|---|---|---|

| Agrochemicals | Dichlorinated benzenes | Synthesis of herbicides and pesticides ontosight.ai |

| Pharmaceuticals | Dichlorinated benzenes | Precursors for active pharmaceutical ingredients ontosight.aiontosight.ai |

Derivatization for the Synthesis of Functional Materials (e.g., Polymers, Liquid Crystals)

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties and functionalities. researchgate.net This technique is crucial for creating functional materials, which are materials designed to have specific, often responsive, properties. This compound is a suitable candidate for derivatization due to its robust chemical structure.

Polymers: The synthesis of advanced polymers can utilize derivatives of this compound. For example, the ethyl group can be chemically converted (dehydrogenated) to a vinyl group, transforming the molecule into 1,4-dichloro-2-vinylbenzene. This resulting vinyl monomer is a building block for polymerization, a process where individual monomer units are linked together to form a long polymer chain. solubilityofthings.com Such polymers, incorporating chlorine atoms, can exhibit enhanced flame resistance and thermal stability, making them suitable for specialized plastics and resins. solubilityofthings.com

Liquid Crystals: Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The rigid, rod-like structure of many molecules that form liquid crystal phases is key to their function. The core structure of this compound provides a rigid dichlorophenyl group. Through derivatization—attaching longer, flexible alkyl chains or other polarizable groups at the reactive sites—it is possible to synthesize molecules with the necessary anisotropic geometry to exhibit liquid crystalline behavior. rsc.org The study of ethylbenzene (B125841) itself in liquid crystalline solvents indicates the compatibility of this molecular shape with liquid crystal phases. rsc.org

Table 2: Potential Derivatization of this compound for Functional Materials

| Derivatization Reaction | Resulting Functional Group | Target Functional Material |

|---|---|---|

| Dehydrogenation | Vinyl (-CH=CH₂) | Polymers, specialty resins solubilityofthings.com |

| Nucleophilic Substitution | Ether, Ester, or Alkyl chains | Liquid Crystals rsc.org |

Precursor in the Development of Complex Organic Molecules

In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. This compound is a documented precursor in the multi-step synthesis of complex organic molecules, including those with potential biological activity.

A clear example is its use in the synthesis of inhibitors for Histone Acetyltransferase 1 (HAT1), an enzyme target in therapeutic research. nih.gov In this synthetic pathway, this compound is the starting material.

The synthesis begins with the nitration of this compound. nih.gov In this step, a nitro group (-NO₂) is introduced onto the benzene ring using potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄). This reaction yields 1,4-dichloro-2-ethyl-5-nitrobenzene . nih.gov

This new intermediate, 1,4-dichloro-2-ethyl-5-nitrobenzene, is then subjected to a nucleophilic aromatic substitution reaction. It is treated with 2-aminoethan-1-ol under microwave irradiation. One of the chlorine atoms on the ring is replaced by the aminoethanol group to form a significantly more complex molecule, demonstrating the role of this compound as a foundational block for building intricate chemical structures. nih.gov

Table 3: Synthetic Pathway from this compound

| Step | Reactant(s) | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | KNO₃, H₂SO₄ | 1,4-Dichloro-2-ethyl-5-nitrobenzene | nih.gov |

Conclusion

Established Synthetic Pathways for Chlorinated Ethylbenzenes

The industrial production of chlorinated ethylbenzenes traditionally relies on two primary electrophilic aromatic substitution strategies: the chlorination of ethylbenzene (B125841) and the ethylation of dichlorobenzene.

The direct chlorination of ethylbenzene is a common approach. In this reaction, ethylbenzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). vedantu.com The ethyl group is an ortho-, para-directing activator, meaning it directs the incoming chlorine atom to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. askfilo.com This results in a mixture of products, primarily p-chloroethylbenzene and o-chloroethylbenzene. vedantu.com Subsequent chlorination to introduce a second chlorine atom would lead to a complex mixture of dichlorinated isomers, making the isolation of pure 1,4-dichloro-2-ethylbenzene challenging.

Alternatively, a more regioselective route involves the Friedel-Crafts ethylation of 1,4-dichlorobenzene (B42874). wikipedia.org This reaction utilizes an ethylating agent, such as ethyl chloride or ethylene, and a strong Lewis acid catalyst like AlCl₃. iitk.ac.invedantu.com The two chlorine atoms on the starting material deactivate the ring towards electrophilic substitution but direct the incoming ethyl group to the positions ortho to the chlorine atoms (positions 2, 3, 5, and 6). This leads to the formation of this compound as the primary product. The Friedel-Crafts reaction is a foundational method for attaching alkyl substituents to aromatic rings. wikipedia.org

| Method | Starting Material | Reagents | Typical Catalyst | Primary Products | Key Challenge |

| Chlorination | Ethylbenzene | Cl₂ | FeCl₃ or AlCl₃ | Mixture of o- and p-chloroethylbenzene | Low selectivity for a specific dichlorinated isomer |

| Friedel-Crafts Ethylation | 1,4-Dichlorobenzene | Ethyl Halide or Ethylene | AlCl₃ | This compound | Catalyst deactivation and potential for polyalkylation |

Advanced Strategies in Regioselective Chlorination and Ethylation of Benzene Derivatives

Achieving high regioselectivity—the control of where substituents add to the aromatic ring—is a primary goal in modern organic synthesis to maximize the yield of the desired isomer and simplify purification.

Advanced chlorination strategies often employ alternative chlorinating agents to elemental chlorine to improve control. Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCICA) can be used under specific catalytic conditions to achieve more selective chlorination. mdpi.comresearchgate.net For instance, the choice of solvent can significantly influence the reaction's outcome; chlorinated solvents may favor radical side-chain chlorination, while polar solvents can promote electrophilic aromatic ring chlorination. rsc.org Visible light-driven, metal-free methods have also been developed for the site-selective chlorination of alkylaromatic hydrocarbons. mdpi.com

In ethylation, advanced strategies often focus on overcoming the limitations of traditional Friedel-Crafts reactions, such as catalyst deactivation and the formation of polyalkylated byproducts. sinica.edu.tw The use of solid acid catalysts, such as zeolites, offers a significant advantage. The defined pore structure of zeolites can provide shape selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels while inhibiting the formation of bulkier isomers. google.comresearchgate.net Furthermore, methods for the alkoxyalkylation of electron-rich aromatic compounds using various aldehydes and catalysts provide alternative pathways for introducing functionalized ethyl groups. mdpi.com

| Strategy | Target Reaction | Reagents/Catalysts | Key Advantage | Research Finding |

| Alternative Chlorinating Agents | Chlorination | N-chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCICA) | Improved handling and selectivity over Cl₂ gas. mdpi.comresearchgate.net | TCICA in a Brønsted-acidic ionic liquid allows for chemoselectivity between mono- and dichlorination by adjusting reaction time and reactant ratios. researchgate.net |

| Solvent-Controlled Selectivity | Chlorination | KHSO₅/KCl system in different solvent mixtures | Can switch between radical side-chain chlorination and electrophilic ring chlorination. rsc.org | Chlorinated solvents favor α-chlorination (on the ethyl group), while polar solvents like ethanol (B145695) favor aromatic ring chlorination. rsc.org |

| Shape-Selective Catalysis | Ethylation | Zeolite catalysts (e.g., ZSM-5, Mordenite) | Controls isomer distribution based on molecular shape, enhancing yield of the desired product. google.comresearchgate.net | Isomerization of dichlorobenzene over zeolite catalysts can be used to produce specific isomers needed as starting materials. google.com |

Catalytic Approaches in the Synthesis of Dichloroethylbenzene Isomers

The catalyst is central to the synthesis of dichloroethylbenzene isomers, governing both the reaction rate and the selectivity.

Traditional homogeneous Lewis acid catalysts, primarily aluminum chloride (AlCl₃), are highly effective for Friedel-Crafts reactions but suffer from drawbacks, including the need for stoichiometric amounts, difficulty in separation from the product mixture, and generation of corrosive waste streams. wikipedia.org

To address these issues, significant research has focused on heterogeneous solid acid catalysts, with zeolites being the most prominent. frontiersin.org Zeolites are crystalline aluminosilicates with a well-defined microporous structure. mdpi.com Their acidic sites, which can be of either Brønsted or Lewis type, catalyze alkylation and chlorination reactions. frontiersin.org Zeolites like ZSM-5, Mordenite, and Faujasite (Zeolite Y) have been successfully employed in the synthesis and isomerization of chlorinated aromatic compounds. google.comresearchgate.net Their key advantages include ease of separation, potential for regeneration and reuse, and shape-selective properties that can guide the reaction towards a specific isomer. frontiersin.org For example, zeolites have been used for the chlorination of chlorobenzene (B131634) to produce p-dichlorobenzene with high selectivity. researchgate.net

More recent research explores novel catalytic systems. Iron-containing catalysts have been developed for the chlorination of aromatic compounds using tert-butyl hypochlorite, offering high conversion and selectivity under mild conditions. sciforum.net Additionally, polyoxometalate/zeolite composites are being investigated, combining the strong acidity of polyoxometalates with the shape selectivity and stability of zeolites to create highly active catalysts. mdpi.com

| Catalyst Type | Examples | Typical Use | Advantages | Disadvantages |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | Friedel-Crafts Alkylation, Chlorination | High activity, low cost. iitk.ac.in | Difficult to separate, corrosive, often used in stoichiometric amounts. wikipedia.org |

| Heterogeneous Solid Acids (Zeolites) | ZSM-5, Mordenite, Zeolite Y | Alkylation, Chlorination, Isomerization | Reusable, non-corrosive, shape-selective, environmentally benign. google.comfrontiersin.org | Can be more expensive and may suffer from deactivation due to coking. frontiersin.org |

| Other Metal-Based Catalysts | Iron-containing complexes, Palladium compounds | Chlorination | High selectivity and activity under specific conditions. sciforum.netnih.gov | May require specific ligands or co-catalysts; cost of precious metals. nih.gov |

Process Optimization for Industrial-Scale Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization to ensure economic viability, safety, and sustainability. For the production of this compound, this involves a multi-faceted approach focusing on reaction conditions, separation processes, and material efficiency.

Key process parameters such as temperature, pressure, and reactant feed ratios must be finely tuned. For instance, in ethylbenzene synthesis, an optimal reactor temperature exists that maximizes conversion and selectivity while minimizing the formation of undesirable byproducts like diethylbenzene. olemiss.educore.ac.uk Operating at the optimal temperature reduces raw material costs and downstream purification burdens. core.ac.uk

The separation and purification of the final product from unreacted starting materials, byproducts, and the catalyst is a critical and often energy-intensive step. The design of distillation columns, including the number of trays and the reflux ratio, is optimized to achieve the required product purity (e.g., >99%) while minimizing energy consumption. researchgate.net In processes using heterogeneous catalysts like zeolites, catalyst longevity and the ability to regenerate and recycle the catalyst are crucial for economic feasibility.

| Optimization Strategy | Parameter(s) | Objective | Impact |

| Reactor Conditions | Temperature, Pressure, Catalyst Loading | Maximize conversion of limiting reactant and selectivity towards the desired product. olemiss.edu | Increased yield, reduced formation of byproducts, lower raw material costs. |

| Separation Efficiency | Distillation column design (trays, reflux ratio), flash vessel pressure | Achieve high product purity while minimizing energy (utility) costs. core.ac.ukresearchgate.net | Lower operational expenses, ensures product meets quality specifications. |

| Material Recycling | Recycle streams for unreacted benzene and catalyst | Minimize waste and raw material consumption. researchgate.net | Improved atom economy, lower overall production cost, enhanced sustainability. |

| Process Integration | Heat exchange networks | Recover and reuse process heat. olemiss.edu | Reduced external energy requirements, improved thermal efficiency. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the substitution pattern and offering insights into the molecule's conformational preferences.

In the ¹H NMR spectrum, the protons of the ethyl group give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The aromatic protons appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern on the benzene ring.

Conformational analysis, particularly concerning the rotation of the ethyl group relative to the benzene ring, can also be investigated using advanced NMR techniques. The magnitude of long-range coupling constants, such as the six-bond coupling (⁶J) between the methylene protons and the para-proton on the ring, is sensitive to the dihedral angle between the C-H bond and the plane of the benzene ring. cdnsciencepub.com For similar molecules like ethylbenzene, this coupling has been used to determine the preferred conformation where the ethyl group is perpendicular to the plane of the aromatic ring. cdnsciencepub.comcdnsciencepub.com In substituted ethylbenzenes, such as 2,6-dichloroethylbenzene, the presence of ortho substituents significantly influences the rotational barrier and the observed coupling constants. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH₃ | ¹H | ~1.2 | Triplet | ~7.5 |

| CH₂ | ¹H | ~2.6 | Quartet | ~7.5 |

| Ar-H | ¹H | 7.1 - 7.4 | Multiplets | - |

| CH₃ | ¹³C | ~15 | - | - |

| CH₂ | ¹³C | ~28 | - | - |

| Ar-C | ¹³C | 127 - 142 | - | - |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Comprehensive Analysis via Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within the this compound molecule. arizona.eduglobalresearchonline.net These two techniques are complementary, as the selection rules governing them differ.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to specific vibrational modes. Key absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group is observed at slightly lower wavenumbers, generally in the 2975-2850 cm⁻¹ range. cdnsciencepub.com

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. cdnsciencepub.com

C-Cl stretching: The vibrations associated with the carbon-chlorine bonds are typically found in the fingerprint region, usually below 800 cm⁻¹.

Benzene substitution pattern: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, specific absorption bands are expected in this region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-Cl stretching vibrations are often weak in the IR spectrum, they can give rise to strong, sharp bands in the Raman spectrum. Similarly, the symmetric stretching of the benzene ring, which may be weak in the IR, is often a prominent feature in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2975 - 2850 |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 |

| C-H Bending (out-of-plane) | IR | 900 - 650 |

| C-Cl Stretch | Raman, IR | < 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. epa.govepa.gov

For this compound (C₈H₈Cl₂), the electron ionization (EI) mass spectrum will exhibit a distinct molecular ion peak (M⁺). nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most intense peak in this cluster corresponds to the molecule containing two ³⁵Cl atoms (m/z 174). nih.gov A peak at m/z 176 (M+2) will be observed for molecules containing one ³⁵Cl and one ³⁷Cl, and a smaller peak at m/z 178 (M+4) for molecules with two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) are a characteristic signature for a molecule containing two chlorine atoms. nih.gov

The fragmentation of the molecular ion provides further structural clues. A common fragmentation pathway for ethyl-substituted benzenes is the loss of a methyl group (CH₃•) via benzylic cleavage, which is a favored process. docbrown.info This would result in a prominent fragment ion at m/z 159 (for the ³⁵Cl₂ species). The subsequent loss of other fragments helps to piece together the molecular structure.

Table 3: Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl isotopes) | Description |

| [C₈H₈Cl₂]⁺• | 174 | Molecular Ion (M⁺) |

| [C₇H₅Cl₂]⁺ | 159 | Loss of a methyl radical ([M-15]⁺) |

| [C₈H₇Cl₂]⁺ | 173 | Loss of a hydrogen radical ([M-1]⁺) |

| [C₆H₃Cl]⁺• | 110 | Further fragmentation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. grafiati.com This data would unambiguously confirm the connectivity and provide the exact conformation of the ethyl group relative to the dichlorinated benzene ring in the crystalline state.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. soton.ac.uk In the case of this compound, these interactions would likely be dominated by van der Waals forces. cam.ac.uk It is also possible that weak C-H···Cl hydrogen bonds or C-H···π interactions could play a role in stabilizing the crystal lattice. nih.govresearchgate.net The chlorine atoms, with their electronegativity and size, would significantly influence how the molecules pack together in the solid state. Analysis of related dichlorobenzene structures often reveals π–π stacking interactions, where the aromatic rings of adjacent molecules align. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene ring. researchgate.net Benzene itself has a strong absorption band (the E₂ band) around 204 nm and a weaker, structured band (the B band) around 256 nm. The presence of the chloro and ethyl substituents on the benzene ring will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and may also increase their intensity (hyperchromic effect). researchgate.net The chlorine atoms, with their lone pairs of electrons, can participate in π-conjugation with the benzene ring, influencing the energy of the electronic transitions.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light from an excited electronic state. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence at a longer wavelength (a Stokes shift). The fluorescence spectrum can be sensitive to the molecular environment and can provide additional information about the electronic structure of the excited state. The presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing to the triplet state. However, many chlorinated aromatic compounds are known to fluoresce. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Environmental and Research Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1,4-Dichloro-2-ethylbenzene. nih.gov Its high sensitivity, selectivity, and versatility make it one of the most powerful and attractive methods for the routine analysis of organic contaminants in environmental samples. nih.gov The synergy between GC's separation power and MS's identification capabilities allows for the comprehensive analysis of complex mixtures.

The typical GC-MS analysis workflow involves several key steps. For environmental samples such as water, soil, or air, sample preparation often involves a pre-concentration step to isolate and enrich the target analytes. Purge-and-trap is a common technique for water samples, where inert gas is bubbled through the sample to strip volatile compounds, which are then trapped on a sorbent material. cdc.govcdc.gov For air samples, collection may occur via spirometers onto sorbent cartridges or into passivated canisters. cdc.gov The trapped analytes are subsequently introduced into the GC system by thermal desorption. cdc.gov

Once in the GC, compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison with reference library spectra. The mass spectrum for this compound shows characteristic mass-to-charge (m/z) ratios that are used for its identification. nist.gov For quantification, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and specificity by monitoring only characteristic ions of the target analyte. cdc.gov

GC-MS methods have been developed and validated for a wide range of volatile organic compounds, including dichlorobenzene isomers, achieving detection limits in the parts-per-trillion (ppt) to low-microgram-per-liter (µg/L) range, depending on the matrix and specific instrumentation. cdc.govcsic.es

Below is a table summarizing typical instrumental parameters for the GC-MS analysis of dichlorobenzene isomers in environmental samples.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | VF-624ms (30 m × 0.25 mm, 1.4 μm) or similar | gbcsci.com |

| Carrier Gas | Helium | researchgate.net |

| Inlet Temperature | 220°C | gbcsci.com |

| Oven Program | Initial 35°C (hold 3 min), ramp 5°C/min to 200°C (hold 2 min) | gbcsci.com |

| Ion Source | Electron Ionization (EI) at 70 eV | gbcsci.com |

| Ion Source Temperature | 200°C | gbcsci.com |

| Scan Mode | Full Scan (e.g., m/z 45-270) for identification, SIM for quantification | gbcsci.com |

| Quantitative Ion (1,4-DCB) | 146 m/z | gbcsci.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., FLD, DAD)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for analyzing compounds that may not be sufficiently volatile or thermally stable for GC analysis. libretexts.org For compounds like this compound, reverse-phase HPLC is a common approach. sielc.comsielc.com The effectiveness of an HPLC analysis is highly dependent on the detector used.

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a versatile UV-Vis detector that measures absorbance across a wide spectrum of wavelengths simultaneously. ctlatesting.comscioninstruments.com This capability is advantageous as it provides a complete absorption profile for each separated component, which can aid in identification and peak purity analysis. scioninstruments.com For a mixture including 1,4-dichlorobenzene (B42874), HPLC-DAD can be used for quantification in a single run. rsc.org The detector works by passing light through the sample in the flow cell and measuring the amount of light absorbed at different wavelengths. scioninstruments.commeasurlabs.com

Fluorescence Detector (FLD): A Fluorescence Detector (FLD) is known for its high sensitivity and selectivity. measurlabs.comknauer.net It is applicable only to compounds that exhibit natural fluorescence or can be made to fluoresce through derivatization. knauer.net The detector operates by exciting the sample with a specific wavelength of light and measuring the light emitted at a longer wavelength. measurlabs.com While dichlorobenzenes themselves are not strongly fluorescent, this detector is highly valuable for trace analysis of other aromatic compounds and could be applicable if a suitable derivatization strategy were employed to introduce a fluorophore. rsc.orgknauer.net Compared to DAD, FLD generally offers much lower detection limits for applicable compounds. measurlabs.com

A study developing an HPLC method for a mixture of aromatic pollutants including 1,4-dichlorobenzene utilized a DAD for its quantification. The method demonstrated the ability to directly measure aqueous samples with minimal preparation. rsc.orgwur.nl

The table below outlines typical conditions for an HPLC-DAD analysis of dichlorobenzenes.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Mobile Phase | Acetonitrile (or Methanol) and Water | sielc.comrsc.org |

| Flow Rate | 0.7 mL/min | rsc.org |

| Detector | Diode Array Detector (DAD) | rsc.org |

| Detection Wavelength | 210 nm | rsc.org |

| Limit of Detection (LOD) for 1,4-DCB | 290 µg L⁻¹ | rsc.org |

| Limit of Quantitation (LOQ) for 1,4-DCB | 980 µg L⁻¹ | rsc.org |

Development of Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques refer to the online coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. chemijournal.comnih.gov This combination leverages the strengths of both techniques to provide comprehensive analytical solutions, which is particularly crucial for analyzing target compounds in complex matrices like environmental samples. chemijournal.com

The primary goal of hyphenation is to obtain information-rich data for both identification and quantification that would be unattainable with a single technique. chemijournal.com While GC-MS is a well-established and highly compatible hyphenated technique, the interfacing of liquid chromatography with mass spectrometry (LC-MS) presented significant challenges historically, mainly due to the difficulty of removing the large volume of liquid mobile phase before introducing the analyte into the high vacuum of the mass spectrometer. Modern ionization techniques like electrospray ionization (ESI) have overcome these issues, making LC-MS a powerful tool for analyzing a broad range of compounds.

For even greater certainty in structural elucidation, tandem mass spectrometry (MS-MS) can be used, as in LC-MS-MS. nih.gov In this technique, a specific ion from the first mass spectrometer is selected, fragmented through collision-induced dissociation, and the resulting fragments are analyzed by a second mass spectrometer. nih.gov This provides detailed structural information that is invaluable for identifying unknown compounds or confirming the identity of analytes in complex samples. nih.gov The development of these advanced hyphenated systems continues to improve resolution and sensitivity, enabling more robust analysis of pollutants like this compound.

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. colostate.edu In the context of GC analysis, derivatization is often employed to:

Increase Volatility: Masking polar functional groups (e.g., -OH, -COOH, -NH) reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. colostate.eduyoutube.com

Improve Thermal Stability: Some compounds can decompose at the high temperatures used in GC; derivatization can create a more stable structure. colostate.eduyoutube.com

Enhance Detectability: Introducing specific chemical groups can significantly improve the response of certain detectors. For example, adding halogen atoms enhances the signal in an electron capture detector (ECD). libretexts.orgcolostate.edu

Common derivatization methods include silylation, acylation, and alkylation. libretexts.org Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is one of the most widely practiced methods. weber.husigmaaldrich.com

While this compound itself lacks the typical functional groups targeted for derivatization, the technique is highly relevant for analyzing its potential metabolites or degradation products. libretexts.org A notable example is the analysis of ethylbenzene (B125841), a closely related compound. A GC-MS method was developed where ethylbenzene was first converted to benzoic acid and phenylethanols. These products were then derivatized to form their trimethylsilyl (TMS) derivatives, which are more amenable to GC-MS analysis, allowing for their successful detection. nih.gov This approach demonstrates how derivatization can be a crucial step in an analytical workflow, enabling the detection of compounds that might otherwise be challenging to measure directly. nih.gov

The table below illustrates the concept of derivatization for a related compound.

| Analyte | Intermediate Product | Derivatization Reaction | Final Analyzed Compound | Reference |

|---|---|---|---|---|

| Ethylbenzene | Benzoic Acid, Phenylethanols | Silylation | Trimethylsilyl (TMS) derivatives | nih.gov |

Ion Mobility Spectrometry (IMS) for Separation and Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. frontiersin.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the resolution of molecules that may be indistinguishable by MS alone, such as isomers. azom.comnih.gov This is particularly valuable for the analysis of dichlorinated aromatic compounds, where numerous positional isomers can exist with identical mass-to-charge ratios. rsc.orgresearchgate.netgoogle.com

In an IMS instrument, ions are driven through a drift tube filled with a buffer gas by a weak electric field. frontiersin.orgnih.gov Ions with a smaller, more compact structure (a smaller rotationally averaged collision cross section, or CCS) will experience fewer collisions with the buffer gas and travel through the tube faster than larger, more extended isomers. azom.com This difference in drift time allows for their separation. azom.com

The coupling of IMS with MS allows for the deconvolution of complex spectra by separating isomeric and isobaric interferences. azom.com A single peak in a mass spectrum could potentially be resolved into multiple distinct components in a two-dimensional plot of ion mobility versus m/z. azom.com This capability greatly enhances analytical certainty and is a powerful tool for distinguishing this compound from other isomers like 1,2-Dichloro-4-ethylbenzene or 1,3-Dichloro-5-ethylbenzene, which would have the same molecular weight. The CCS value is a key physical property measured by IMS that is characteristic of an ion's structure. azom.com

| Compound | Adduct | Predicted Collision Cross Section (CCS) Value (Ų) | Reference |

|---|---|---|---|

| This compound | [M+H]⁺ | 121.9 | uni.lu |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dichloro-2-ethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution or halogenation of ethylbenzene derivatives. For example, chlorination using sulfuryl chloride (SO₂Cl₂) in solvents like chloroform or acetonitrile at controlled temperatures (-40°C to room temperature) achieves regioselectivity . Catalysts such as iron(III) chloride (FeCl₃) enhance chlorination efficiency. Reaction time (e.g., 16 hours) and stoichiometric ratios of reagents are critical for minimizing byproducts like 1,2- or 1,3-dichloro isomers .

Q. How does the lipophilicity of this compound affect its environmental persistence and bioaccumulation potential?

- Methodological Answer : Lipophilicity, quantified via logP (octanol-water partition coefficient), can be experimentally determined using reversed-phase HPLC or predicted via computational tools like QSPR models. High logP values (>3) indicate a propensity for bioaccumulation in lipid-rich tissues and adsorption to organic matter in soil . Researchers should validate predictions with experimental data from EPA or OECD guidelines for environmental risk assessment .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace analysis in environmental samples. For solid-phase extraction (SPE), dichloromethane or hexane/acetone mixtures (9:1 v/v) are effective. Method validation should include spike-recovery tests and calibration against certified reference materials (CRMs) listed in the NIST Handbook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., LD₅₀ values) often arise from differences in exposure routes (oral vs. inhalation) or model organisms. A systematic review should cross-reference studies from authoritative sources like ATSDR or EPA, prioritizing in vivo data with standardized protocols . Confounding factors (e.g., metabolite interference) can be addressed via metabolomic profiling using LC-HRMS .

Q. What experimental strategies are effective for studying the compound’s interaction with biological macromolecules?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., fluorescence quenching of serum albumin) reveal binding affinities and mechanisms. NMR titration experiments using ¹H or ¹³C-labeled ligands provide structural insights into interactions with enzymes like cytochrome P450 .

Q. How can researchers design degradation studies to assess the compound’s persistence in aquatic systems?

- Methodological Answer : Advanced oxidation processes (AOPs), such as UV/H₂O₂ or Fenton reactions, simulate natural degradation. Kinetic studies should monitor pseudo-first-order rate constants (k) and identify intermediates via LC-QTOF-MS. Comparative analysis with structural analogs (e.g., 1,4-dichlorobenzene) helps elucidate substituent effects on reactivity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling conflicting environmental fate data?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) can identify outliers in datasets. Bayesian meta-analysis incorporates prior knowledge (e.g., solubility, volatility) to refine estimates of half-lives in air/water/soil . Open-data repositories like the EPA CompTox Dashboard enhance reproducibility .

Q. How should researchers validate computational models predicting the compound’s physicochemical properties?

- Methodological Answer : Validate density functional theory (DFT) or COSMO-RS predictions against experimental data from the CRC Handbook or NIST Chemistry WebBook. Cross-checking with QSAR models (e.g., EPI Suite) ensures robustness, particularly for vapor pressure and Henry’s law constants .

Ethical and Regulatory Considerations

Q. What biomarkers are most sensitive for occupational exposure monitoring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.